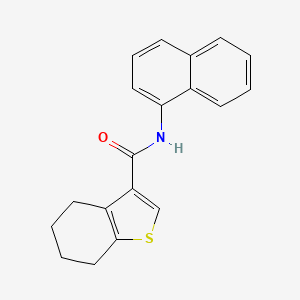

N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

N-(Naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a carboxamide derivative featuring a tetrahydrobenzothiophene core substituted with a naphthalen-1-yl group. This compound belongs to a class of molecules studied for their diverse pharmacological activities, including cytostatic, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-naphthalen-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c21-19(16-12-22-18-11-4-3-9-15(16)18)20-17-10-5-7-13-6-1-2-8-14(13)17/h1-2,5-8,10,12H,3-4,9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSVYMFQWALMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

Reduction: Reduction reactions can modify the compound’s electronic structure, potentially enhancing its stability or reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthalene or benzothiophene compounds .

Scientific Research Applications

Antitumor Activity

Research indicates that N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits significant antitumor activity. The compound's structure allows it to interact with various biological targets within cancer cells.

Case Study: In Vitro Antitumor Evaluation

A study evaluated the compound's effectiveness against several cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 14.2 |

| MCF7 | 18.5 |

| A549 | 12.9 |

These findings suggest that structural modifications can enhance the cytotoxic effects of the compound on different cancer types.

Antimicrobial Activity

Similar to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

Research on related compounds has revealed significant antimicrobial efficacy. The following table summarizes MIC values for various bacterial strains:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Case Studies and Research Findings

Numerous studies have been conducted to explore the applications of this compound in drug discovery:

- Anticancer Drug Development : A series of derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Modifications to the naphthalene moiety were found to enhance potency significantly.

- Antimicrobial Screening : Compounds similar to this compound were screened against clinical isolates of bacteria and fungi. The results demonstrated a broad spectrum of activity.

Mechanism of Action

The mechanism by which N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of this compound are best understood through comparison with analogs bearing distinct substituents. Below is a detailed analysis of key derivatives:

Structural and Functional Comparisons

Table 1: Comparative Analysis of Tetrahydrobenzothiophene-3-Carboxamide Derivatives

Key Findings

Substituent Impact on Bioactivity: Antimicrobial Activity: Compounds with (4-methoxyphenyl)methylene or (4-methylphenyl)methylene groups () exhibit antibacterial and antifungal properties, likely due to enhanced electron-donating effects improving target binding . Cytostatic Potential: Azomethine derivatives of the parent carboxamide () show cytostatic effects, suggesting that the naphthalen-1-yl group in the target compound may similarly interfere with cell proliferation .

Crystallography and Stability: Crystallographic studies (e.g., ) reveal hydrogen-bonding patterns and packing efficiencies influenced by substituents. For example, fluorine atoms participate in C–H···F interactions, stabilizing crystal lattices .

Toxicity Profiles :

- Derivatives with methyl or methoxy groups () exhibit acute oral toxicity (Category 4) and skin irritation, highlighting the need for structural optimization to mitigate adverse effects .

Biological Activity

N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a naphthalene moiety and a tetrahydrobenzothiophene ring. The presence of these heterocyclic structures contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₁O₁S |

| Molecular Weight | 273.35 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. For example, a study evaluating various tetrahydrobenzothiophene derivatives found that certain compounds demonstrated antioxidant potency comparable to ascorbic acid. This suggests potential applications in treating oxidative stress-related diseases .

Antiviral Activity

Heterocyclic compounds have been extensively researched for their antiviral properties. This compound may exhibit similar effects. A related study highlighted the efficacy of benzothiazole derivatives against various viral strains, indicating that modifications in the benzothiophene structure could enhance antiviral activity .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Molecular docking studies have shown promising binding affinities with targets implicated in oxidative stress and viral replication .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antioxidant Activity Study :

- Antiviral Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions between 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives and 1-naphthylamine. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDC/HOBt or DMAP.

- Purification via recrystallization from ethanol or methanol to achieve >95% purity .

- Structural confirmation using IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.5 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98% by area under the curve).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 336.1).

- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Q. What solvents and storage conditions are optimal for this compound based on its physicochemical properties?

- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water or hexane.

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation of the tetrahydrobenzothiophene ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., kinases or GPCRs).

- Analyze binding affinity (ΔG < −7 kcal/mol) and key interactions (hydrogen bonds with Thr123, hydrophobic contacts with Phe256).

- Validate predictions with in vitro assays (e.g., IC₅₀ determination via fluorescence polarization) .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar benzothiophene carboxamides?

- Root Cause Analysis :

- Compare assay conditions (e.g., buffer pH, incubation time) across studies.

- Test for impurities (e.g., residual solvents or isomers) via LC-MS and NMR.

- Evaluate stereochemical effects: Synthesize enantiomers and assess activity differences .

Q. What are the best practices for detecting this compound in environmental or biological matrices?

- Sample Preparation :

- Use solid-phase extraction (SPE) with Oasis HLB cartridges for aqueous samples.

- Derivatize with pentafluorobenzyl bromide to enhance GC-MS sensitivity.

- Detection :

- LC-MS/MS with MRM transitions (m/z 336 → 210 for quantification; 336 → 182 for confirmation) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.